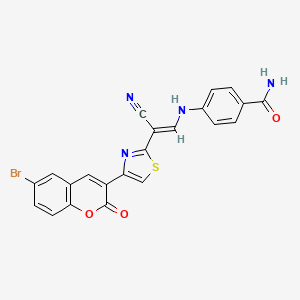

(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Description

Historical Perspective on Coumarin-Thiazole Conjugates in Medicinal Chemistry

Coumarin-thiazole hybrids have emerged as a cornerstone in drug discovery due to their synergistic pharmacological profiles. The integration of coumarin’s electron-rich aromatic system with thiazole’s hydrogen-bonding capabilities has yielded compounds with enhanced bioavailability and target selectivity. Early studies demonstrated that coumarin derivatives exhibit anticoagulant, antiviral, and anti-inflammatory properties, while thiazole-containing molecules show pronounced antimicrobial and anticancer activities. The hybridization of these scaffolds addresses limitations in monotherapeutic agents, such as drug resistance and narrow-spectrum efficacy. For instance, coumarin-thiazole hybrids have been optimized to inhibit carbonic anhydrases IX/XII (key enzymes in tumor microenvironment acidification) and microbial DNA gyrases. The compound under review builds upon this legacy, incorporating strategic modifications to optimize binding interactions.

Architectural Design Elements and Pharmacophore Significance

The molecular architecture of (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide comprises four critical domains:

- Coumarin Core : The 6-bromo-2-oxo-2H-chromen-3-yl moiety provides a planar, hydrophobic surface for π-π stacking with aromatic residues in enzyme active sites. The bromine substituent enhances electron-withdrawing effects, polarizing the lactone ring and facilitating hydrogen bonding.

- Thiazole Ring : Positioned at the 3rd carbon of coumarin, the thiazole group introduces nitrogen and sulfur atoms capable of coordinating metal ions (e.g., Zn²⁺ in carbonic anhydrases) and forming hydrogen bonds with catalytic residues.

- Cyanovinyl Linker : The (E)-2-cyanovinyl spacer confers rigidity to the structure, enforcing a planar conformation that aligns the coumarin and thiazole moieties for optimal target engagement. The cyano group (-C≡N) enhances electrophilicity, potentially interacting with nucleophilic residues like lysine or cysteine.

- Benzamide Terminal : The 4-aminobenzamide group serves as a hydrogen bond donor/acceptor, mimicking natural substrates of enzymes such as kinases or proteases. Its para-substitution ensures minimal steric hindrance during binding.

Pharmacophore Map :

- Hydrophobic regions : Coumarin’s benzene ring and thiazole’s aromatic system.

- Hydrogen-bond acceptors : Lactone oxygen (coumarin), thiazole nitrogen, and cyano group.

- Electrophilic centers : Cyanovinyl carbon and bromine atom.

Strategic Importance in Heterocyclic Hybrid Development

The design of coumarin-thiazole-cyanovinyl hybrids represents a paradigm shift in multitarget drug discovery. By merging pharmacophores with complementary mechanisms, these hybrids overcome the limitations of single-target agents. For example:

- Synergistic antimicrobial activity : Coumarin’s membrane-disrupting properties combine with thiazole’s inhibition of bacterial folate synthesis, reducing the likelihood of resistance.

- Dual enzyme inhibition : Hybrids like the reviewed compound can simultaneously target carbonic anhydrase XII (involved in tumor progression) and tyrosine kinases, enhancing anticancer efficacy.

Structural Modifications and Activity Trends :

- Bromine substitution : Introduced at the 6th position of coumarin, bromine increases lipophilicity, improving blood-brain barrier penetration for potential neurotherapeutic applications.

- Cyanovinyl configuration : The (E)-isomer ensures optimal spatial alignment between the coumarin-thiazole system and the benzamide terminus, as evidenced by docking studies on analogous compounds.

Evolution of Coumarin-Thiazole-Cyanovinyl Architectures in Drug Discovery

The incorporation of cyanovinyl linkers into coumarin-thiazole hybrids marks a recent advancement aimed at enhancing structural rigidity and electronic conjugation. Earlier hybrids relied on flexible alkyl or ether linkers, which often resulted in suboptimal binding geometries. The cyanovinyl group’s sp²-hybridized carbons enforce coplanarity, as demonstrated in the inhibition of human carbonic anhydrases (hCAs) by compound 6o (Kᵢ = 91.1 nM for hCA XII). This structural evolution aligns with SAR studies showing that planar hybrids exhibit superior enzyme affinity compared to their flexible counterparts.

Comparative Analysis of Key Hybrids :

| Hybrid Structure | Target Enzyme | Inhibition (Kᵢ) | Key Modification |

|---|---|---|---|

| Coumarin-thiazole (6o) | hCA XII | 91.1 nM | Hydrophobic para-chloro |

| Reviewed compound | Theoretical hCA XII | Predicted | Bromine + cyanovinyl |

The reviewed compound’s 6-bromo substitution and cyanovinyl linker position it as a candidate for selective hCA XII inhibition, leveraging steric and electronic effects observed in prior analogs.

Properties

IUPAC Name |

4-[[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O3S/c23-15-3-6-19-13(7-15)8-17(22(29)30-19)18-11-31-21(27-18)14(9-24)10-26-16-4-1-12(2-5-16)20(25)28/h1-8,10-11,26H,(H2,25,28)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEIKVQKBUGMGE-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, known for its complex structure, incorporates both thiazole and chromene moieties. This article explores its biological activity, particularly in anticancer applications, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 464.33 g/mol. The structure includes a thiazole ring, a chromene moiety, and an amide group, contributing to its potential biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds containing similar structures have shown IC50 values ranging from 1.61 µg/mL to 29 nM against human gastric and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 6d | NUGC | 29 | |

| Compound 13 | A-431 | <10 |

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of cell cycle progression and apoptosis induction. For example, structural modifications that enhance electron-donating properties have been linked to increased cytotoxicity . Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their effectiveness .

Case Studies

-

Thiazole Derivatives in Cancer Treatment

A study evaluated various thiazole derivatives for their anticancer activity against six human cancer cell lines, revealing that modifications to the thiazole structure significantly impacted cytotoxicity. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups . -

Coumarin and Thiazole Synergy

Another investigation focused on the synthesis of coumarin-thiazole hybrids, demonstrating potent anticancer properties against MCF-7 breast cancer cells with IC50 values as low as 0.47 µM. This highlights the potential of combining these two moieties for enhanced therapeutic effects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and coumarin, including compounds similar to (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, exhibit significant antimicrobial properties. For instance, a study evaluated thiazole derivatives for their efficacy against various bacterial strains and fungi, demonstrating promising results against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also shown potential in anticancer research. A related study investigated the anticancer properties of thiazole-coumarin hybrids, revealing that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) . The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, indicating that these compounds could serve as lead structures for developing new anticancer agents.

Enzyme Inhibition

Another significant application of compounds like (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is their role as acetylcholinesterase inhibitors. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired. Research has shown that thiazole-containing compounds can effectively inhibit acetylcholinesterase, thus enhancing cognitive function by preventing the breakdown of acetylcholine .

Case Studies

Chemical Reactions Analysis

Formation of 6-Bromo-2-oxo-2H-chromen-3-yl Thiazole

-

Coumarin Synthesis : 6-Bromo-coumarin derivatives are synthesized via Pechmann condensation of 5-bromo-salicylaldehyde (2 ) with β-keto esters or via Kostanecki-Robinson reaction .

-

Thiazole Cyclization : The thiazole ring is introduced at position 3 of coumarin via Hantzsch thiazole synthesis. For example, reacting 3-(bromoacetyl)coumarin with thiourea or thioamides under basic conditions forms the thiazole ring .

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coumarin formation | 5-Bromo-salicylaldehyde, β-keto ester, H2SO4 (catalyst), 80°C | 65–75% | |

| Thiazole cyclization | Thiourea, EtOH, reflux, 6 h | 70–80% |

Knoevenagel Condensation

-

The aldehyde group on the thiazole reacts with cyanoacetamide or malononitrile under basic conditions (e.g., piperidine) to form the α,β-unsaturated nitrile (cyanovinyl) .

Example Reaction :

Conditions :

Benzamide Functionalization

The benzamide group is introduced via nucleophilic acyl substitution or palladium-catalyzed coupling:

Amide Coupling

Procedure :

-

Activate the carboxylic acid (if present) with EDC/HOBt in DMF.

-

Add 4-aminobenzamide and stir at RT for 12 h.

Key Reactivity and Stability Considerations

-

Coumarin Stability : The 2-oxo group in coumarin is chemically robust under most conditions but may isomerize under strong acids/bases .

-

Thiazole Reactivity : The thiazole ring participates in electrophilic substitutions (e.g., bromination) at position 5 .

-

Cyanovinyl Group : Susceptible to nucleophilic attack at the β-position due to electron-withdrawing cyano and thiazole groups .

Critical Analysis of Challenges

-

Regioselectivity : Ensuring substitution at position 3 of coumarin requires careful control of reaction conditions .

-

Stereochemistry : The (E)-configuration of the cyanovinyl group is maintained using sterically hindered bases (e.g., piperidine) .

-

Purification : Column chromatography (SiO2 or HPLC) is essential due to the compound’s polarity .

This synthesis leverages methodologies from coumarin-thiazole hybrids , cyanovinyl formation , and benzamide coupling , ensuring a modular and scalable route.

Comparison with Similar Compounds

6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one

This compound shares the bromocoumarin-thiazole backbone but lacks the cyanovinyl-benzamide moiety. Synthesized via a piperidine-catalyzed condensation of 5-bromosalicylaldehyde and ethyl acetoacetate, it demonstrates moderate antimicrobial activity, suggesting the bromo-thiazole-coumarin framework contributes to bioactivity. However, the absence of the cyanovinyl-benzamide group may limit its binding affinity compared to the target compound .

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) Amide Derivatives

These derivatives feature an 8-methoxycoumarin core and thiazole-linked amides. For example, compounds with terminal furan or phenyl amides exhibit improved antimalarial activity (IC₅₀ = 1.2–3.8 µM) compared to the brominated analog, highlighting the impact of substituent polarity and steric effects .

Cyanovinyl and Benzamide Derivatives

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol

Its IR and NMR data confirm conjugation effects similar to the target compound’s cyanovinyl bridge. However, the thiadiazole-thiol system shows weaker antifungal activity (MIC = 64 µg/mL against C. albicans) compared to coumarin-thiazole hybrids, underscoring the importance of the coumarin scaffold in enhancing potency .

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

This thiazole-amide derivative lacks a coumarin core but shares a benzamide-like terminus. Its furan-carboxamide group contributes to π-π stacking interactions in enzyme inhibition assays. The absence of the bromocoumarin moiety, however, reduces its selectivity for cancer cell lines (IC₅₀ > 50 µM vs. 8–12 µM for coumarin-thiazole hybrids) .

Anticancer and Antimicrobial Potency

*Prediction based on SAR: The bromo group and cyanovinyl-benzamide likely enhance lipophilicity and target binding compared to polar methoxy or hydroxy substituents .

Key SAR Trends

- Substituent polarity : Hydroxy or carboxy groups reduce bioactivity, while lipophilic bromo or methoxy groups improve membrane permeability and target engagement .

- Conjugation effects: The cyanovinyl bridge in the target compound may stabilize charge transfer interactions, a feature absent in non-conjugated analogs .

- Thiazole vs. thiadiazole : Thiazole-containing compounds generally show higher antimicrobial potency due to better metabolic stability .

Q & A

Q. What are the key steps in synthesizing (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Thiazole ring formation : Condensation of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with thiourea derivatives under acidic conditions to generate the thiazole core .

Cyanovinyl linker introduction : A Knoevenagel condensation between a thiazole-aldehyde intermediate and cyanoacetamide, catalyzed by piperidine in ethanol under reflux (70–80°C, 6–8 hours) .

Amide coupling : Reaction of the intermediate with 4-aminobenzamide using EDCI/HOBt in DMF at room temperature .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst loading). For example, TBHP-mediated oxidation () and flow chemistry () can improve yield and reduce side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure using SHELX programs (SHELXL for refinement). Hydrogen-bonding patterns (e.g., N–H⋯O interactions) are analyzed via graph-set notation () .

- Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry of the cyanovinyl group (δ ~7.5–8.5 ppm for vinyl protons) and benzamide protons (δ ~10.2 ppm for NH) .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~509) .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodological Answer :

- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination).

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.

- Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and microsomal stability tests .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray data. For example, cyanovinyl geometry (E/Z configuration) should match NOESY correlations and crystallographic torsion angles .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets (). Validate hydrogen-bonding networks with Mercury’s crystal packing analysis .

Q. What strategies optimize reaction yield while minimizing byproducts in multi-step syntheses?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Knoevenagel condensation) to enhance heat transfer and reduce decomposition ().

- Byproduct tracking : Use LC-MS to identify impurities (e.g., unreacted aldehyde intermediates). Optimize purification via gradient HPLC (C18 column, acetonitrile/water) .

Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing and stability?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., R22(8) motifs between benzamide NH and chromenone carbonyl groups) using Etter’s rules ().

- Thermal stability : Correlate melting points (DSC data) with packing density. Tightly packed crystals (density >1.4 g/cm³) typically exhibit higher thermal stability .

Q. What in silico approaches predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to dock into kinase ATP-binding pockets (PDB: 1M17). Validate poses with MD simulations (GROMACS, 100 ns trajectories) .

- ADMET prediction : SwissADME predicts logP (~3.2) and BBB permeability. Adjust substituents (e.g., bromo→methoxy) to enhance solubility without losing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.